The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-phenylquinazoline
Executive Summary: 6-Chloro-4-phenylquinazoline is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its unique structural features—a fused benzene and pyrimidine ring system, a chlorine atom at the 6-position, and a phenyl group at the 4-position—confer specific physicochemical properties that are pivotal for its role in drug discovery and development.[1] Understanding these characteristics, from solubility and ionization constants to spectroscopic behavior, is fundamental for researchers aiming to leverage this molecule as a synthetic intermediate or a pharmacologically active agent. This guide provides a comprehensive technical overview of these properties, grounded in established analytical methods and field-proven insights for professionals in chemical and pharmaceutical research.
The quinazoline framework, a benzo-fused pyrimidine system, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to form the core of numerous compounds with a wide spectrum of biological activities, enabling interaction with diverse biological targets.[1]
Significance in Therapeutic Applications
Quinazoline derivatives are integral to a multitude of clinically approved drugs and investigational agents. Their therapeutic applications are extensive and include:
-
Anticancer Agents: Many quinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of cell proliferation in various cancers.[1][2]
-
Antimicrobial and Anti-inflammatory Agents: The scaffold is a common feature in compounds exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3]
-
Other CNS and Cardiovascular Applications: The structural versatility of quinazolines has been exploited to develop anticonvulsant and antihypertensive drugs.[1]
Profile of 6-Chloro-4-phenylquinazoline as a Key Research Intermediate
Within this broad class of compounds, 6-Chloro-4-phenylquinazoline stands out as a key synthetic precursor. The chlorine atom at the 6-position and the phenyl group at the 4-position provide a unique electronic and steric profile. The chloro-substituent, in particular, serves as a versatile handle for further chemical modification, allowing for the synthesis of extensive libraries of novel derivatives for biological screening.[4] Its physicochemical properties are the primary determinants of its reaction kinetics, purification strategies, and its behavior in biological assays.
Core Physicochemical Characteristics
A precise understanding of the fundamental physicochemical properties of 6-Chloro-4-phenylquinazoline is the starting point for any research and development endeavor. These properties dictate its handling, reactivity, and formulation potential.
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-phenylquinazoline | PubChem[5] |
| Molecular Formula | C₁₄H₉ClN₂ | PubChem[5] |
| Molecular Weight | 240.69 g/mol | PubChem[5] |
| Monoisotopic Mass | 240.0454260 Da | PubChem[5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | PubChem[5] |
| InChI Key | PDVBMNDBLYNSIS-UHFFFAOYSA-N | PubChem[5] |
| Physical Form | Solid (predicted) | --- |
| Melting Point | Not available in searched literature. | [6][7] |
| Boiling Point | Not available in searched literature. | [6] |
| XLogP3 (Lipophilicity) | 3.3 | PubChem[5] |
Solubility and Dissolution Behavior
Solubility is a critical parameter in drug development, influencing everything from reaction conditions in synthesis to bioavailability and formulation in pharmacology.[2] For a molecule like 6-Chloro-4-phenylquinazoline, which is often a starting material, knowing its solubility in common organic solvents is essential for designing efficient reaction and purification protocols.
Importance in a Research Context
The predicted lipophilicity (XLogP3 of 3.3) suggests that 6-Chloro-4-phenylquinazoline is poorly soluble in aqueous media but should exhibit good solubility in many organic solvents.[5] This is a typical characteristic of aromatic heterocyclic compounds. In drug discovery, poor aqueous solubility can hinder in vitro assay performance and lead to challenges in developing suitable oral formulations. Therefore, accurate determination of its solubility profile is a prerequisite for its advancement.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of a crystalline compound.[8][9] It provides a direct measure of the solute mass in a saturated solution.
Objective: To determine the equilibrium solubility of 6-Chloro-4-phenylquinazoline in a specific solvent (e.g., DMSO, Ethanol, Acetonitrile) at a controlled temperature.
Materials:
-
6-Chloro-4-phenylquinazoline
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Glass vials with screw caps
-
Calibrated pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid 6-Chloro-4-phenylquinazoline to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle. Alternatively, centrifuge the suspension at a constant temperature to pellet the excess solid.[8]
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, pass the solution through a syringe filter.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the solid residue is achieved.[8]
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken. The result is typically expressed in mg/mL or mol/L.[8]
Caption: Workflow for Gravimetric Solubility Determination.
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and indicates the extent of ionization at a given pH. For nitrogen-containing heterocyclic compounds like quinazolines, the pKa is critical as it influences solubility, membrane permeability, and receptor binding—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[10][11]
Role of pKa in Pharmacokinetics
The basicity of the quinazoline nitrogen atoms allows the molecule to be protonated. The pKa value corresponds to the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. This equilibrium affects:
-
Absorption: The neutral form is generally more lipid-soluble and can more easily cross biological membranes, such as the intestinal wall.
-
Distribution: The extent of binding to plasma proteins can be pH-dependent.
-
Formulation: The pKa dictates the choice of salts and buffers for creating stable and soluble drug formulations.
Experimental Protocol: Spectrophotometric pH Titration
This method is well-suited for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes upon ionization.[12] Given the aromatic nature of 6-Chloro-4-phenylquinazoline, this technique is highly applicable.
Objective: To determine the pKa of 6-Chloro-4-phenylquinazoline by measuring the change in its UV absorbance as a function of pH.
Materials:
-
6-Chloro-4-phenylquinazoline stock solution (in a co-solvent like methanol or DMSO)
-
A series of buffers covering a wide pH range (e.g., pH 1 to 10)
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer with quartz cuvettes
-
Concentrated HCl and NaOH for pH adjustment
Methodology:
-
Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1, fully protonated form) and a highly basic solution (e.g., pH 10, neutral form). Identify the wavelength (λ) where the difference in absorbance between the two forms is maximal.
-
Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to different buffers of known pH. Ensure the final concentration of the organic co-solvent is low (e.g., <1%) to minimize its effect on the pKa.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined wavelength (λ_max_).
-
Data Analysis: Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.[12]
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[12] Mathematically, this can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)] Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the neutral form.
Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.
Spectroscopic Profile
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, confirming its identity and purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Quinazoline derivatives exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic system. Typically, two main absorption bands are observed in a solvent like acetonitrile or DMSO:[13][14]
-
Short-wavelength band (240–300 nm): Attributed to π → π* transitions within the aromatic rings.[13]
-
Long-wavelength band (310–425 nm): Attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atoms.[13] The exact position and intensity of these bands are influenced by substituents on the quinazoline ring. The chlorine at the 6-position and the phenyl group at the 4-position will modulate these electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While specific, verified spectra for 6-Chloro-4-phenylquinazoline were not found in the initial search, a predicted spectrum based on its structure and data from similar compounds would include:[15][16]
-
¹H NMR:
-
Signals in the aromatic region (approx. 7.4-9.6 ppm).
-
Distinct multiplets for the protons on the phenyl ring.
-
Signals for the three protons on the chlorinated benzene portion of the quinazoline core, with splitting patterns determined by their positions relative to each other and the chlorine atom.
-
A characteristic singlet for the proton at the 2-position of the quinazoline ring.
-
-
¹³C NMR:
-
Signals corresponding to each of the 14 carbon atoms.
-
Quaternary carbon signals (e.g., C4, C6, and the ipso-carbon of the phenyl group) would be identifiable.
-
The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
-
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
-
Expected Molecular Ion (M⁺): A peak at m/z ≈ 240.
-
Isotopic Pattern: A crucial feature will be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks: [M]⁺ at m/z 240 and [M+2]⁺ at m/z 242, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.[15]
-
Fragmentation: Common fragmentation patterns for quinazolines would involve the loss of small molecules or cleavage at the phenyl-quinazoline bond. The most abundant fragment ion is often observed at m/z 205, corresponding to the loss of the chlorine atom.[15]
Chemical Reactivity and Stability
The physicochemical properties of 6-Chloro-4-phenylquinazoline also govern its chemical behavior.
-
Key Reactive Sites: The quinazoline ring is an electron-deficient system. The chlorine atom at the 4-position in related 4-chloroquinazolines is known to be highly susceptible to nucleophilic substitution, providing a common route to synthesize 4-aminoquinazoline derivatives like EGFR inhibitors.[4] While this compound has the chlorine at the 6-position, the C4 position remains a key site for potential reactions.
-
Stability: Quinazoline derivatives are generally stable compounds. However, their stability in solution can be solvent and temperature-dependent. For instance, some derivatives show greater stability in water compared to DMSO over long periods.[14][17] Stability studies, often monitored by UV-Vis or HPLC, are crucial before using the compound in prolonged biological experiments.
Correlation of Physicochemical Properties with Drug Development Potential
The journey of a compound from a laboratory curiosity to a therapeutic agent is guided by its physicochemical properties. Each parameter is a critical filter in the drug development pipeline.
Caption: Relationship between physicochemical properties and drug development stages.
Conclusion
6-Chloro-4-phenylquinazoline is more than just a chemical structure; it is a molecule defined by a specific set of physicochemical properties that are intrinsically linked to its potential. Its aromaticity and substitution pattern give rise to a distinct spectroscopic fingerprint. Its poor aqueous solubility and predictable basicity present both challenges and opportunities for medicinal chemists, guiding synthetic strategy and formulation science. A thorough, quantitative understanding of these core characteristics, obtained through the robust experimental protocols detailed in this guide, is not merely an academic exercise but a fundamental requirement for unlocking the full therapeutic potential of the quinazoline scaffold.
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